molecular formula C10H14O2 B1361534 2-(2,5-Dimethylphenoxy)ethanol CAS No. 93-86-7

2-(2,5-Dimethylphenoxy)ethanol

Cat. No. B1361534
CAS RN: 93-86-7
M. Wt: 166.22 g/mol
InChI Key: PPDFKJFJYCJAHE-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenoxy)ethanol, also known as DMPE, is a chemical compound that has drawn significant scientific interest due to its unique properties. It has a molecular formula of C10H14O2 and a molecular weight of 166.22 .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenoxy)ethanol consists of two independent molecules in the asymmetric unit. Each molecule has an approximately planar structure except for the hydroxy groups . The ethylenedioxy groups have a gauche conformation .


Physical And Chemical Properties Analysis

2-(2,5-Dimethylphenoxy)ethanol has a melting point of 46 °C and a predicted boiling point of 277.5±25.0 °C. Its predicted density is 1.038±0.06 g/cm3, and it has a predicted pKa of 14.30±0.10 .

Scientific Research Applications

Antibacterial and Enzyme Inhibition Applications

  • Molecules like N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazide, derived from 2,4-Dimethylphenol, have been studied for their antibacterial and anti-enzymatic activities (Aziz‐ur‐Rehman et al., 2014).

X-ray Crystallography

  • The crystal structure of a molecular complex involving 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol has been determined, providing insights into the layer-type architecture conducive to the replacement of ethanol by various alcohols (F. Toda et al., 1983).

Apoptosis Induction

  • Ethanol, at certain concentrations, has been shown to induce apoptosis in Leydig cells, activating intracellular death-related pathways leading to caspase-3 activation (M. Jang et al., 2002).

Conversion of Biomass to Fuel

  • The hydrogenation of 5-hydroxymethylfurfural in ethanol can be achieved with copper-doped porous metal oxides, which is important for converting biomass into valuable C6 building blocks and liquid fuel additives (A. J. Kumalaputri et al., 2014).

Rotational Dynamics in Solvents

  • The rotational dynamics of nondipolar probes, like 2,5-dimethyl-1,4-dioxo-3,6diphenylpyrrolo[3,4-c]pyrrole, in ethanol have been studied to understand how the strength of the solute–solvent hydrogen bond affects molecular rotation (G. Dutt & T. Ghanty, 2003).

Oxidation Kinetics in Bleaching

  • The oxidation kinetics of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, with chlorine dioxide was investigated, providing insights into the formation of adsorbable organic halides in elemental chlorine-free bleaching of pulp (Shuangxi Nie et al., 2014).

Synthesis of Heterocyclic Compounds

  • The synthesis of 3,3,6,6-tetramethyl-9-aryl-1,8-dioxo-octahydroxanthene derivatives in refluxing ethanol has been researched, showcasing a green chemistry approach in the synthesis of oxygen-containing heterocyclic compounds (Saiedeh Kamalifar & H. Kiyani, 2021).

Hydrogen Production for Fuel Cells

  • Dimethyl ether and water–ethanol mixtures have been explored as sources of hydrogen for fuel cell applications, with copper-cerium oxide systems as catalysts for steam reforming to produce hydrogen-rich gas mixtures (S. Badmaev & P. Snytnikov, 2008).

Production of Dimethylfuran from Biomass

  • A catalytic strategy has been developed for the production of 2,5-dimethylfuran from fructose, a renewable biomass resource, for use as a liquid transportation fuel, which could diminish reliance on petroleum (Yuriy Román‐Leshkov et al., 2007).

Chemosensors for Ethanol

  • Supramolecular phosphorescent trinuclear copper(I) pyrazolate complexes have been designed as vapochromic chemosensors for sensing ethanol, displaying a quenching and shifting of emission intensities upon exposure to ethanol (Hendrik Oktendy Lintang et al., 2017).

properties

IUPAC Name

2-(2,5-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDFKJFJYCJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281836
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenoxy)ethanol

CAS RN

93-86-7
Record name Ethanol,5-xylyloxy)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dimethylphenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ukai, T Okuno - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
There are two independent molecules in the asymmetric unit of the title phenoxyethanol derivative, C10H14O2, Each molecule has an approximately planar structure except for the …
Number of citations: 6 scripts.iucr.org
RB Sonawane, SR Sonawane, NK Rasal… - SynOpen, 2019 - thieme-connect.com
A simple and efficient protocol for base-mediated selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols, promoted by K 2 CO 3 …
Number of citations: 3 www.thieme-connect.com

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